molecular formula C15H21NO7 B3022232 Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate CAS No. 1142198-17-1

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate

Cat. No. B3022232
CAS RN: 1142198-17-1
M. Wt: 327.33 g/mol
InChI Key: RTEJDAWLBLDSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The papers provided do not specifically mention the synthesis of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate. However, the synthesis of a related compound, methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, was achieved through a one-pot multicomponent reaction using 3-nitrobenzaldehyde, malononitrile, and methyl acetoacetate with urea as an organocatalyst at room temperature, yielding a 92% success rate . This suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallographic methods. For instance, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate was solved by direct methods and refined to a high degree of accuracy . This compound exhibits an intramolecular hydrogen bond, which is a common feature in nitrophenyl compounds that could also be present in Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate are not directly reported, the related compounds discussed in the papers exhibit properties such as crystallization in specific space groups and stabilization through various types of hydrogen bonding and π-π interactions . These characteristics could be indicative of the behavior of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate in solid-state forms.

Scientific Research Applications

Oxidation and Condensation Reactions

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate can undergo various chemical transformations. For instance, when 3-nitro-o-xylene is oxidized with chromyl acetate, it yields products like 2-methyl-3-nitrobenzylidene diacetate, which is formed by attacking the methyl group distant from the nitro group. Further, the Claisen condensation of the adjacent methyl group with diethyl oxalate leads to products like 2-methyl-6-nitrophenyl-acetic acid, which upon reductive cyclization forms 4-methyloxindole (Askam & Keeks, 1969).

Synthesis and Structure of Heterocyclic Compounds

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate plays a role in the synthesis of heterocyclic compounds. For example, 4-nitrophenylglyoxal reacts with N-hydroxyurea in water and acetic acid, forming diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one (Shtamburg et al., 2019).

Chromogenic Substrate for Esterases

It also finds application in producing stable chromogenic substrates for esterases. For instance, p-nitrophenyl acetate, commonly used for detecting esterase activity, is unstable in aqueous solutions. Using a trimethyl lock mechanism involving a 2-nitrobenzyl moiety, a more stable chromogenic substrate can be created, useful in various assays (Levine, Lavis, & Raines, 2008).

Photoprocesses in Molecular Studies

The compound is relevant in studying the photoinduced processes of molecules. For example, the study of photoinduced formation of nitroso products and intermediacy of aci-nitro forms in 2-nitrobenzyl alkyl and aryl esters can provide insights into photoprocesses at the molecular level (Bley, Schaper, & Görner, 2007).

Solvatochromism and Molecular Interactions

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate contributes to understanding solvatochromism in heteroaromatic compounds. It can form complexes with solvents, stabilized by bifurcate hydrogen bonds, affecting the equilibrium with nonspecifically solvated molecules. These studies are crucial in understanding molecular interactions in different solvents (Krivoruchka et al., 2004).

properties

IUPAC Name

methyl 2-(3,4,5-triethoxy-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-5-21-11-8-10(9-12(17)20-4)13(16(18)19)15(23-7-3)14(11)22-6-2/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEJDAWLBLDSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate
Reactant of Route 4
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate
Reactant of Route 5
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate
Reactant of Route 6
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.